2-(Bromomethyl)-2-methylspiro[3.3]heptane
Description
Properties
IUPAC Name |
2-(bromomethyl)-2-methylspiro[3.3]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15Br/c1-8(7-10)5-9(6-8)3-2-4-9/h2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGIDEDZZYFIKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(C1)CCC2)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-2-methylspiro[3.3]heptane typically involves the bromination of 2-methylspiro[3.3]heptane. This can be achieved using bromine (Br2) in the presence of a suitable solvent like carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-2-methylspiro[3.3]heptane can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and various amines.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are often used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.
Elimination: Alkenes are the primary products.
Oxidation and Reduction: Various oxidized or reduced forms of the original compound.
Scientific Research Applications
2-(Bromomethyl)-2-methylspiro[3.3]heptane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules for drug discovery and development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-2-methylspiro[3.3]heptane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond. In elimination reactions, the compound loses a molecule of hydrogen bromide (HBr) to form an alkene. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(Bromomethyl)-2-methylspiro[3.3]heptane with structurally related spirocyclic bromomethyl derivatives:
Pharmacological Relevance
Spiro[3.3]heptane derivatives are emerging as bioisosteres for piperazines, piperidines, and morpholines in drug discovery. For example, 1,6-thiazaspiro[3.3]heptane derivatives have been explored as pan-cyclin-dependent kinase (CDK) inhibitors .
Biological Activity
2-(Bromomethyl)-2-methylspiro[3.3]heptane is a unique spiro compound characterized by its bicyclic structure, which consists of two interconnected rings through a single atom. This compound has garnered attention in organic chemistry due to its potential biological activities and applications in medicinal chemistry. The presence of both bromomethyl and methyl groups enhances its reactivity, making it a candidate for various chemical transformations and biological interactions.
- Molecular Formula : CHBr
- Molar Mass : Approximately 203.12 g/mol
- Structural Characteristics : The spiro configuration contributes to the compound's unique three-dimensional shape, influencing its biological interactions.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, primarily involving nucleophilic substitution reactions. A common approach includes:
- Reaction of Spiro[3.3]heptane with Bromomethyl Reagents : This method facilitates the formation of the bromomethyl group under controlled conditions.
- Cycloaddition Reactions : Utilizing [2+2] cycloadditions with olefins to produce spiro compounds, although yields can vary significantly depending on the reaction conditions used.
Biological Activity
Research on the biological activity of this compound is limited but suggests potential pharmacological applications:
- Antiviral Activity : Preliminary studies indicate that compounds with similar structures may exhibit antiviral properties, particularly against Hepatitis C virus (HCV). For instance, β-d-2'-Br,2'-F-uridine phosphoramidates have shown effectiveness as nontoxic pan-genotypic anti-HCV agents, suggesting that halogenated spiro compounds could share similar mechanisms of action .
- Enzyme Inhibition : The unique molecular structure allows for potential interactions with various enzymes. Compounds containing bromomethyl groups are known to participate in nucleophilic substitution reactions, which could lead to inhibition of specific enzyme activities relevant in disease pathways .
Case Studies and Research Findings
-
Study on Spiro Compounds :
- A study explored the synthesis and biological evaluation of various spiro compounds, including derivatives of this compound. Results indicated that modifications at the bromomethyl position could enhance biological activity against certain targets .
- Pharmacological Profiling :
Applications in Medicinal Chemistry
The structural attributes of this compound position it as a valuable scaffold for drug development:
- Lead Compound Development : Its ability to undergo various chemical transformations makes it an excellent candidate for lead compound development in pharmaceutical research.
- Targeted Drug Design : The unique spiro structure may allow for targeted design against specific biological pathways, particularly in antiviral therapies.
Q & A
Q. What are the key structural features of 2-(bromomethyl)-2-methylspiro[3.3]heptane, and how do they influence its reactivity?
The compound consists of a spiro[3.3]heptane core with a bromomethyl group and a methyl substituent at the 2-position. The spirocyclic framework imposes steric constraints, while the bromomethyl group acts as a reactive site for nucleophilic substitution (e.g., SN2 reactions). The methyl group enhances steric hindrance, potentially directing regioselectivity in reactions .
Q. What synthetic routes are commonly used to prepare this compound?
A scalable method involves bromination of preformed spirocyclic precursors. For example, 3,3-bis(bromomethyl)oxetane can undergo ring-closure reactions with amines (e.g., benzylamine) under basic conditions (e.g., DBU) at 60°C, followed by purification via distillation . Alternative routes may use radical bromination of methyl-substituted spiro scaffolds .
Q. How can researchers characterize the purity and stability of this compound?
Analytical techniques include:
- GC-MS : To verify molecular weight and detect impurities.
- NMR (¹H/¹³C) : To confirm spirocyclic structure and substituent positions.
- X-ray crystallography : For absolute stereochemical assignment (if applicable) . Stability tests under varying temperatures and solvents (e.g., DMF, THF) are critical due to the labile bromomethyl group .
Q. What are the primary reaction pathways for this compound?
The bromomethyl group participates in:
- Nucleophilic substitution : With amines, thiols, or alkoxides to form C–N, C–S, or C–O bonds.
- Elimination reactions : Under strong bases (e.g., KOtBu) to form alkenes.
- Cross-coupling : Via Suzuki-Miyaura reactions if palladium catalysts are used .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize side products (e.g., elimination vs. substitution)?
Key factors include:
Q. What challenges arise in scaling up the synthesis of this compound, and how can they be addressed?
Challenges include:
- Exothermic bromination : Requires controlled addition and cooling.
- Purification difficulties : Distillation or chromatography may be needed to separate spirocyclic products from linear byproducts.
- Moisture sensitivity : Use anhydrous conditions and inert atmospheres .
Q. How does the spiro[3.3]heptane scaffold compare to other bicyclic systems (e.g., norbornane) in drug discovery?
Q. What strategies resolve contradictions in reported reactivity data for brominated spiro compounds?
Q. How can this compound be utilized in fragment-based drug discovery (FBDD)?
The compound serves as a versatile fragment due to:
Q. What safety protocols are essential when handling this compound in the lab?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
